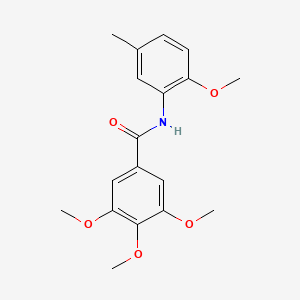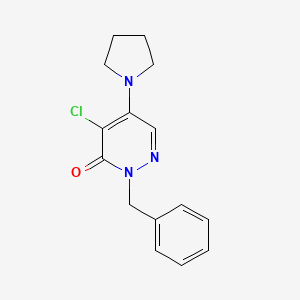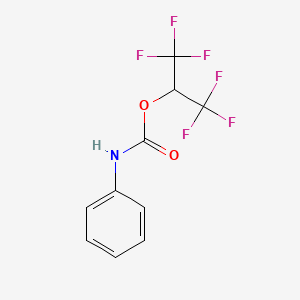
8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Wissenschaftliche Forschungsanwendungen
Fragrance and Flavor Industry
3-Phenylpropanol is widely used in the fragrance and flavor industry due to its pleasant hyacinth-mignonette odor and apricot-like taste. It serves as a fragrance ingredient in perfumes, lotions, and cosmetics . Additionally, it acts as a precursor for 3-phenylpropyl acetate, another fragrance compound.
Pharmaceutical Applications
- Phenprobamate Synthesis : 3-Phenylpropanol is a key substrate for the production of phenprobamate, a central skeletal muscle relaxant used to treat muscle cramps and spasticity .
- Pharmaceutical Building Blocks : It serves as a reactant for synthesizing amines, ethers, and other chemicals used in pharmaceuticals .
Chemical Intermediates
- Coatings and Resins : 3-Phenylpropanol is employed in the synthesis of coatings, resins, and other chemical intermediates .
- Phthalocyanine Derivatives : It plays a role in the preparation of phthalocyanato-Mn(III/II) (MnPc) compounds .
Microbial Cell Factories
Researchers have engineered Escherichia coli to produce 3-phenylpropanol via a retrobiosynthesis approach. By designing a biosynthetic pathway from l-phenylalanine, they achieved a high titer of 3-phenylpropanol (847.97 mg/L) using glucose-glycerol as a co-carbon source. This strain holds industrial potential for large-scale production .
Electrochemistry
- Organogel Interfaces : 4-(3-phenylpropyl)-pyridine organogels have been studied in liquid/liquid ion transfer voltammetry. These interfaces exhibit interesting electrochemical behavior with redox systems like tetraphenylporphyrinato-Mn(III/II) (MnTPP) .
Pseudomonas Metabolism
In pseudomonas, 3-phenylpropanol is relevant to cytochrome C oxidase. Optimizing pH in bioreactors can enhance the transcriptional levels of relevant genes, such as ccoO_2 and ccoQ_2 .
Wirkmechanismus
Target of Action
Related compounds such as 3-phenylpropylamine have been shown to interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the small intestine.
Mode of Action
For instance, 3-Phenylpropylamine may bind to its target enzymes and modulate their activity . This interaction can lead to changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
For example, 3-Phenylpropanol, a compound with a similar structure, has been used in metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol via a retrobiosynthesis approach .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they are likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Eigenschaften
IUPAC Name |
8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-25-18-17(19(27)24-21(25)28)26(14-8-11-15-9-4-2-5-10-15)20(23-18)22-16-12-6-3-7-13-16/h2,4-5,9-10,16H,3,6-8,11-14H2,1H3,(H,22,23)(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCDOHHWTSBGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)


![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5765693.png)
![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)



![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)
![6-hydroxy-5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B5765751.png)


![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B5765764.png)